Piperonyl Butoxide

Description

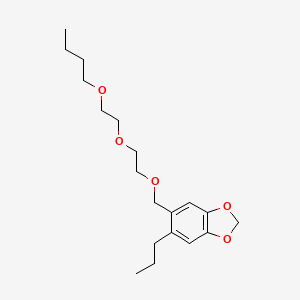

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O5/c1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2/h12-13H,3-11,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPWRIJSWJWJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O5 | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021166 | |

| Record name | Piperonyl butoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Piperonyl butoxide is a pale yellow to light brown liquid with a mild odor and a faint bitter taste. (NTP, 1992), Liquid, Pale yellow to light brown liquid with a mild odor; [CAMEO], OILY YELLOW-TO-BROWN LIQUID., Pale yellow to light brown liquid with a mild odor and a faint bitter taste. | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzodioxole, 5-[[2-(2-butoxyethoxy)ethoxy]methyl]-6-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperonyl butoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/879 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

356 °F at 1 mmHg (NTP, 1992), 180 °C at 1 mm Hg /Technical/, at 0.13kPa: 180 °C, 356 ° at 1 mmHg | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperonyl butoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/879 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

340 °F (NTP, 1992), 171 °C, 340 °F (171 °C) (open cup), 340 °F | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperonyl butoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Piperonyl butoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/879 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Miscible with methanol, ethanol, benzene, Freons, Geons, petroleum oils, and other organic solvents, In water, 14.3 mg/L at 25 °C, Solubility in water: none | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperonyl butoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.04 to 1.07 at 68 °F (NTP, 1992), 1.06 at 20 °C, Relative density (water = 1): 1.1, 1.04-1.07 | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperonyl butoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/879 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.00000026 [mmHg] | |

| Record name | Piperonyl butoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid, Pale yellowish liquid, Light brown liquid | |

CAS No. |

51-03-6 | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperonyl butoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperonyl butoxide [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperonyl butoxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole, 5-[[2-(2-butoxyethoxy)ethoxy]methyl]-6-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperonyl butoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-butoxyethoxy)ethyl 6-propylpiperonyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWK91TU9AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperonyl butoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/879 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Piperonyl Butoxide and Cytochrome P450: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl butoxide (PBO), a synthetic derivative of safrole, is a widely utilized insecticide synergist. While possessing minimal intrinsic pesticidal activity, PBO significantly enhances the potency of various insecticides, including pyrethrins, pyrethroids, and carbamates. This synergistic effect is primarily attributed to its potent inhibition of the cytochrome P450 (CYP450) monooxygenase system, a superfamily of enzymes crucial for the metabolic detoxification of xenobiotics in insects and mammals. This technical guide provides an in-depth exploration of the mechanism of action of PBO on CYP450 enzymes, focusing on its inhibitory kinetics, the formation of metabolic-intermediate complexes, and its dual role as both an inhibitor and an inducer of specific CYP450 isoforms.

Mechanism of Inhibition: A Dual Approach

The primary mechanism by which PBO exerts its synergistic effect is through the inhibition of CYP450 enzymes. This inhibition prevents or slows down the metabolic breakdown of co-administered insecticides, thereby increasing their bioavailability and duration of action at the target site. PBO employs a multifaceted approach to CYP450 inhibition, encompassing both reversible and irreversible (mechanism-based) processes.

Reversible Inhibition

PBO can act as a competitive inhibitor by binding to the active site of CYP450 enzymes, thereby preventing the substrate (insecticide) from binding.[1] This reversible interaction is characterized by the inhibition constant (Ki), which reflects the affinity of PBO for the enzyme.

Mechanism-Based Inhibition: Formation of a Metabolic-Intermediate Complex

The most potent and enduring inhibitory effect of PBO stems from its role as a mechanism-based inactivator. This process involves the metabolic activation of PBO by the CYP450 enzyme itself, leading to the formation of a reactive intermediate that covalently binds to the enzyme, rendering it inactive.

The key structural feature of PBO responsible for this mechanism-based inhibition is the methylenedioxyphenyl (MDP) moiety. The CYP450-mediated oxidation of the methylene bridge of the MDP group is a critical activation step. This process, dependent on NADPH and molecular oxygen, leads to the formation of a highly reactive carbene intermediate.[2] This carbene then attacks the ferrous (Fe2+) heme iron of the cytochrome P450, forming a stable and inhibitory metabolic-intermediate complex (MIC).[2] The formation of this complex is often characterized by a distinct spectral shift, with absorbance maxima around 427 and 455 nm.[2]

The following diagram illustrates the proposed pathway for the formation of the PBO-CYP450 metabolic-intermediate complex:

Quantitative Analysis of CYP450 Inhibition by this compound

The inhibitory potency of PBO varies among different CYP450 isoforms. The following table summarizes the available quantitative data on the inhibition of major human CYP450 enzymes by PBO. It is important to note that specific IC50 and Ki values can vary depending on the experimental conditions, including the specific substrate and the in vitro test system used.

| CYP450 Isoform | Test System | Substrate | Inhibition Parameter | Value | Reference(s) |

| CYP1A2 | Human Liver Microsomes | Phenacetin | IC50 | ~10 µM | [1] |

| CYP2C9 | Human Liver Microsomes | Diclofenac | IC50 | Potent Inhibition | [1] |

| CYP2C19 | Human Liver Microsomes | S-mephenytoin | IC50 | Moderate Inhibition | [1] |

| CYP2D6 | Human Liver Microsomes | Dextromethorphan | IC50 | Moderate Inhibition | [1] |

| CYP3A4 | Human Liver Microsomes | Midazolam | IC50 | Potent Inhibition | [1] |

| Various | Not Specified | Not Specified | IC50 | 0.06 - 0.30 µM | [3] |

Note: "Potent" and "Moderate" are qualitative descriptors used in the absence of specific numerical values in the cited literature. Further research is required to establish definitive quantitative values for all major isoforms.

Experimental Protocols for Assessing PBO-Mediated CYP450 Inhibition

Standardized in vitro assays are essential for characterizing the inhibitory potential of compounds like PBO. Below are generalized protocols for determining the IC50 (a measure of reversible inhibition) and the kinetic parameters of mechanism-based inhibition (kinact and KI).

Protocol 1: Determination of IC50 for Reversible CYP450 Inhibition

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of PBO for a specific CYP450 isoform using human liver microsomes (HLM) or recombinant human CYP enzymes.

Protocol 2: Characterization of Mechanism-Based Inhibition (kinact and KI)

To assess the time-dependent and irreversible inhibition of CYP450 by PBO, a more complex experimental design is required to determine the maximal rate of inactivation (kinact) and the concentration of inhibitor that gives half-maximal inactivation (KI).

Dual Role: PBO as an Inducer of CYP450 Expression

Paradoxically, in addition to being a potent inhibitor, PBO has also been shown to induce the expression of certain CYP450 genes. Studies in mice have demonstrated that PBO can induce the expression of CYP1A2 and CYP1B1 in the liver.[4][5] Notably, this induction occurs through a mechanism that is independent of the aryl hydrocarbon receptor (AHR), the classical pathway for the induction of these genes by many xenobiotics.[4]

The precise signaling pathway underlying this AHR-independent induction by PBO is not yet fully elucidated and represents an active area of research. It is hypothesized that the inhibition of certain CYP450 enzymes by PBO may lead to the accumulation of an endogenous substrate that, in turn, activates a nuclear receptor or transcription factor responsible for upregulating CYP1A2 and CYP1B1 expression.

Conclusion and Future Directions

This compound's mechanism of action on cytochrome P450 is complex, involving both reversible and mechanism-based inhibition, as well as the induction of specific CYP isoforms through a novel AHR-independent pathway. The formation of a stable metabolic-intermediate complex via a reactive carbene metabolite is a key feature of its potent, irreversible inhibitory activity. While the general principles of PBO's interaction with CYP450 are well-established, further research is needed to:

-

Generate a comprehensive quantitative dataset of IC50, Ki, and kinact values for PBO against all major human CYP450 isoforms.

-

Elucidate the complete signaling cascade responsible for the AHR-independent induction of CYP1A2 and CYP1B1.

-

Develop more detailed and standardized experimental protocols specifically for assessing the effects of PBO on CYP450 enzymes.

A deeper understanding of these molecular interactions is crucial for accurately predicting drug-drug interactions, assessing the toxicological profile of PBO, and developing safer and more effective insecticide formulations. This knowledge is of paramount importance for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

References

- 1. Mechanism-based inactivation of human cytochrome p450 enzymes and the prediction of drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Heterocyclic Carbene Capture by Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and acenaphthylene induce cytochrome P450 1A2 and 1B1 mRNA in aromatic hydrocarbon-responsive receptor knock-out mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of hepatic CYP1A isozymes by this compound and acenaphthylene in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Piperonyl Butoxide (PBO): An In-depth Technical Guide on its Role as a Pesticide Synergist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperonyl Butoxide (PBO) is a pivotal compound in modern pest management, functioning not as a direct toxicant but as a powerful synergist that enhances the efficacy of various insecticides.[1][2][3] While possessing minimal intrinsic pesticidal properties, PBO's primary role is to inhibit the metabolic enzymes within insects that would otherwise degrade active insecticidal compounds.[1][3][4] This guide provides a comprehensive technical overview of PBO, detailing its mechanism of action, quantitative synergistic effects, and the experimental protocols used to evaluate its activity. Its principal application lies in combination with natural pyrethrins and synthetic pyrethroids, where it plays a crucial role in combating insecticide resistance and reducing the required dosage of the active ingredient.[1][2][4][5]

Core Mechanism of Action

The synergistic effect of PBO is primarily attributed to its ability to inhibit key detoxification enzymes in insects, most notably the Cytochrome P450 monooxygenases (P450s).[1][2][6]

2.1 Inhibition of Cytochrome P450 Monooxygenases

Insects possess a robust defense system against xenobiotics, where P450 enzymes play a central role. These enzymes facilitate the oxidative breakdown of insecticides, metabolizing them into less toxic, more easily excretable substances.[1][7] PBO disrupts this process by acting as a competitive inhibitor.[1] It binds to the active site of the P450 enzyme, physically preventing the insecticide molecule from being metabolized.[1] This inhibition leads to a prolonged presence of the active insecticide within the insect's body, resulting in a more potent and sustained toxic effect.[1][7] This mechanism allows for lower concentrations of insecticides to be used effectively and can help overcome metabolic resistance in pest populations that have developed elevated P450 activity.[1][2][4]

2.2 Effects on Other Enzyme Systems

While P450 inhibition is the primary mechanism, PBO has also been shown to affect other detoxification pathways.

-

Esterases: Some research indicates that PBO can inhibit or interfere with the activity of esterase isoenzymes, which are also involved in the metabolism and sequestration of insecticides, particularly pyrethroids.[2][8][9] Studies on Helicoverpa armigera have shown that PBO can inhibit pyrethroid-resistance-associated esterases, with maximum inhibition occurring 3-4 hours after application.[9] A novel in vitro "esterase interference" assay was developed to better detect the blockade of these enzymes by PBO.[8]

-

ATPase: In rat brain cerebral synaptosomes, PBO was found to potentiate the inhibitory effect of pyrethrin on membrane-bound ATPase activity.[10] While PBO alone had minimal effect at lower concentrations, the mixture significantly decreased total ATPase activity, suggesting an impact on neuronal sodium homeostasis.[10]

Quantitative Data Presentation

The synergistic effect of PBO is quantified using metrics such as the Synergistic Ratio (SR) or Enhancement Factor, calculated as the ratio of the insecticide's toxicity (e.g., LC₅₀) alone to its toxicity in the presence of PBO.[5][11]

Table 1: Synergistic Ratios of PBO with Deltamethrin against Resistant Insect Strains

| Insect Species | Insecticide | Resistant Strain | Synergistic Ratio (SR) | Reference |

| Cimex lectularius (Bed Bug) | Deltamethrin | CIN-1 | 40 | [12][13] |

| Cimex lectularius (Bed Bug) | Deltamethrin | WOR-1 | 176 | [12][13] |

| Rhyzopertha dominica (Lesser Grain Borer) | Deltamethrin | Resistant Strains | Up to 27 | [14] |

| Lucilia cuprina (Sheep Blowfly) | Alpha-cypermethrin | Susceptible Strain | 7.6 (5:1 ratio PBO:ACP) | [15] |

| Lucilia cuprina (Sheep Blowfly) | Alpha-cypermethrin | Susceptible Strain | 13.5 (20:1 ratio PBO:ACP) | [16][15] |

| Lucilia cuprina (Sheep Blowfly) | Alpha-cypermethrin | Resistant Strain | 2.6 (5:1 ratio PBO:ACP) | [16][15] |

| Lucilia cuprina (Sheep Blowfly) | Alpha-cypermethrin | Resistant Strain | 4.6 (20:1 ratio PBO:ACP) | [16][15] |

Table 2: Enhancement of Pyrethrins Toxicity to Hyalella azteca by PBO

| PBO Concentration (µg/L) | Pyrethrins 96-h LC₅₀ (µg/L) | Enhancement Factor | Reference |

| 0 (Control) | 0.76 | - | [5] |

| 1.1 | 0.98 | 0.78 | [5] |

| 1.7 | 0.82 | 0.93 | [5] |

| 3.5 | 0.47 | 1.6 | [5] |

| 7.2 | 0.32 | 2.4 | [5] |

| 15 | 0.24 | 3.2 | [5] |

| Note: Enhancement Factor = LC₅₀ of pyrethrins alone / LC₅₀ of pyrethrins with PBO. A threshold for synergism was observed between 1.7 and 3.5 µg/L of PBO.[5] |

Table 3: Effect of PBO and Pyrethrin on Total ATPase Activity in Rat Brain Synaptosomes

| Treatment | Concentration | % Decrease in Total ATPase Activity | Reference |

| Pyrethrin alone | 0.1 - 10 µM | 15% | [10] |

| Pyrethrin alone | 100 µM | 50% | [10] |

| Pyrethrin + PBO | 0.1-10 µM Pyrethrin + 0.4-40 µM PBO | 15 - 60% | [10] |

| Pyrethrin + PBO | 100 µM Pyrethrin + 400 µM PBO | 85% | [10] |

Experimental Protocols

Evaluating the synergistic potential of PBO involves a combination of bioassays and in vitro enzyme inhibition studies.

4.1 Protocol for Synergism Bioassay (e.g., Larval/Adult Topical Application or Exposure)

This protocol outlines the general steps to determine the Synergistic Ratio (SR).

-

Strain Selection: Use both a susceptible reference strain and the resistant field-collected strain of the target insect.

-

Dose-Response Determination (Insecticide Alone):

-

Prepare serial dilutions of the insecticide in a suitable solvent (e.g., acetone).

-

Apply a fixed volume of each dilution to the dorsal thorax of individual adult insects or expose larvae to treated surfaces (e.g., impregnated filter paper).

-

Include a solvent-only control group.

-

Maintain insects under controlled conditions (e.g., 25°C, 70% RH) for a specified period (typically 24-48 hours).[17]

-

Record mortality at each concentration, correcting for control mortality using Abbott's formula if necessary.

-

Calculate the LC₅₀ (or LD₅₀) value using probit analysis.[18]

-

-

Maximum Sublethal Concentration of PBO: Determine the highest concentration of PBO that causes no or negligible mortality when applied alone.[11]

-

Dose-Response Determination (Insecticide + PBO):

-

Prepare serial dilutions of the insecticide as in step 2.

-

Pre-treat insects with the maximum sublethal concentration of PBO a set time before insecticide application (e.g., 1-4 hours to allow for enzyme inhibition) or apply a mixture of the insecticide and PBO.[9][11][18]

-

Follow the same exposure and observation procedures as in step 2.

-

Calculate the LC₅₀ of the insecticide in the presence of PBO.

-

-

Calculation of Synergistic Ratio (SR):

-

SR = (LC₅₀ of insecticide alone) / (LC₅₀ of insecticide + PBO).[11]

-

An SR value significantly greater than 1 indicates synergism.

-

4.2 Protocol for In Vitro Cytochrome P450 Inhibition Assay

This protocol is based on standard methods using insect microsomes.

-

Microsome Preparation:

-

Homogenize insect tissues (e.g., midguts, fat bodies) in a chilled buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in P450 enzymes.

-

Determine the total protein concentration of the microsomal preparation (e.g., using a Bradford assay).

-

-

Incubation:

-

In a microplate or microcentrifuge tubes, combine the insect microsomes, a P450-specific substrate (e.g., a fluorogenic or chromogenic probe), and a NADPH-generating system (required for P450 activity).

-

Add varying concentrations of PBO (the inhibitor). Include a control with no PBO.

-

Initiate the reaction by adding the NADPH-generating system and incubate at a controlled temperature (e.g., 37°C) for a specific time.[19]

-

-

Termination and Detection:

-

Stop the reaction (e.g., by adding acetonitrile or by placing on ice).

-

Measure the formation of the metabolite from the probe substrate. This can be done using:

-

-

Data Analysis:

Conclusion

This compound is a critically important pesticide synergist that significantly enhances the potency of insecticides, particularly pyrethroids and pyrethrins.[1][2] Its primary mode of action involves the competitive inhibition of cytochrome P450 monooxygenases, thereby preventing the metabolic detoxification of the insecticide in the target pest.[1][6][7] This synergistic activity is vital for managing insecticide resistance, allowing for reduced application rates, and extending the utility of existing insecticidal compounds.[2][4] The quantitative data clearly demonstrate a substantial increase in insecticide efficacy in the presence of PBO across various pest species. The standardized experimental protocols detailed herein provide a robust framework for researchers to evaluate and understand the synergistic interactions of PBO and other potential synergists, contributing to the development of more effective and sustainable pest control strategies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. deepgreenpermaculture.com [deepgreenpermaculture.com]

- 3. This compound General Fact Sheet [npic.orst.edu]

- 4. endura.it [endura.it]

- 5. complianceservices.com [complianceservices.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. A novel assay reveals the blockade of esterases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of this compound on pyrethroid-resistance-associated esterases in Helicoverpa armigera (Hübner) (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound potentiates the synaptosome ATPase inhibiting effect of pyrethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scholars.uky.edu [scholars.uky.edu]

- 13. Evaluation of this compound as a deltamethrin synergist for pyrethroid-resistant bed bugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Reduced synergistic efficacy of this compound in combination with alpha-cypermethrin in vitro in an insecticide-resistant strain of the sheep blowfly, Lucilia cuprina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. cicr.org.in [cicr.org.in]

- 19. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

The Synergist's Story: A Technical Guide to the History and Development of Piperonyl Butoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl butoxide (PBO) is a pivotal, albeit often unsung, hero in the realm of pest control. While possessing minimal intrinsic insecticidal properties, its profound ability to enhance the efficacy of other insecticides, a phenomenon known as synergism, has cemented its place in agricultural and public health arsenals for over seven decades. This technical guide delves into the history, mechanism of action, and developmental milestones of PBO, providing researchers and professionals with a comprehensive understanding of this critical synergist.

A Historical Perspective: From Natural Observations to Synthetic Solutions

The journey of PBO's discovery is rooted in the observation of natural synergists. Early 20th-century researchers noted that sesame oil could enhance the potency of pyrethrum, a botanical insecticide derived from chrysanthemum flowers. This led to the identification of sesamin as a key synergistic compound. However, the drive for a more stable and effective synthetic alternative spurred further research.

In the late 1930s and early 1940s, a concerted effort was made to develop a synthetic synergist to bolster the performance of pyrethrum, which was of strategic importance. This research culminated in the synthesis of this compound by Herman Wachs in 1947.[1] PBO, a semi-synthetic derivative of safrole, proved to be a highly effective and versatile synergist.[1] Its development was a significant milestone, allowing for the reduced use of active insecticidal ingredients while maintaining or even increasing their pest-killing power. The first registration of PBO in the United States occurred in the 1950s, and it has since been incorporated into a vast number of pesticide formulations.[1]

Mechanism of Action: The Inhibition of Cytochrome P450

The synergistic power of this compound lies in its ability to inhibit the primary defense mechanism of insects against foreign compounds: the cytochrome P450 monooxygenase (P450) enzyme system.[1][2] These enzymes are crucial for the detoxification of a wide range of xenobiotics, including insecticides.[2]

When an insect is exposed to an insecticide, P450 enzymes metabolize the toxic compound, often breaking it down into less harmful and more easily excretable substances. This metabolic detoxification reduces the amount of active insecticide that reaches its target site, thereby diminishing its effectiveness.

PBO acts as a mechanism-based inhibitor of these P450 enzymes.[3] The process involves the following key steps:

-

Metabolic Activation: PBO itself is metabolized by the cytochrome P450 enzyme.

-

Formation of a Reactive Intermediate: This metabolic process transforms PBO into a reactive intermediate, a carbene species formed from the methylene carbon of the methylenedioxyphenyl group.[3]

-

Complex Formation: The reactive intermediate then forms a stable, quasi-irreversible complex with the heme iron at the active site of the cytochrome P450 enzyme.[3]

-

Enzyme Inactivation: This complex formation effectively inactivates the P450 enzyme, preventing it from metabolizing the insecticide.

By inhibiting the insect's detoxification pathway, PBO ensures that a higher concentration of the insecticide remains active for a longer duration, leading to a significant increase in its toxicity to the target pest.[2]

Quantitative Analysis of Synergism

The synergistic effect of PBO is quantified by measuring the potentiation of an insecticide's toxicity. This is often expressed as a Synergism Ratio (SR) or Enhancement Factor, which is the ratio of the insecticide's lethal concentration (e.g., LC50) without the synergist to its lethal concentration with the synergist. While specific IC50 values for PBO against various insect cytochrome P450 enzymes are not consistently reported in publicly available literature, the synergistic ratios provide a clear indication of its efficacy.

Table 1: Synergism of Deltamethrin by this compound in Culex quinquefasciatus

| Parameter | Without PBO | With 4% PBO Pre-exposure | Resistance Ratio (RR) | Synergism Ratio (SR) |

| LC50 (%) | 0.22 | 0.10 | 4.9 | 2.3 |

| LC90 (%) | >1.0 | 0.38 | 5.4 | >2.6 |

| Data adapted from a study on pyrethroid-resistant mosquitoes.[2] |

Table 2: Enhancement of Pyrethrin Toxicity to Hyalella azteca by this compound

| PBO Concentration (µg/L) | PBO:Pyrethrins Ratio | Pyrethrins 96-h LC50 (µg/L) | Enhancement Factor |

| 0 | 0 | 0.76 | - |

| 3.5 | 7:1 | 0.24 | 3.2 |

| 7.5 | 15:1 | 0.23 | 3.3 |

| 15 | 50:1 | 0.22 | 3.4 |

| Data from a study on the aquatic amphipod Hyalella azteca.[4] |

Table 3: Synergism of Alpha-cypermethrin by this compound in Lucilia cuprina (Sheep Blowfly)

| PBO:Alpha-cypermethrin Ratio | Synergism Ratio (SR) - Susceptible Strain | Synergism Ratio (SR) - Resistant Strain |

| 5:1 | 7.6 | 2.6 |

| 20:1 | 13.5 | 4.6 |

| Data from an in vitro study on susceptible and resistant strains of sheep blowfly larvae.[5] |

Experimental Protocols

The evaluation of PBO's synergistic activity involves both in vivo bioassays and in vitro enzyme inhibition studies. The following are generalized protocols based on common methodologies described in the literature. Specific parameters may require optimization based on the insect species, insecticide, and available laboratory equipment.

Protocol 1: Insecticide Synergism Bioassay (e.g., WHO Tube Bioassay)

This protocol is a standard method for assessing insecticide resistance and the effect of synergists in adult mosquitoes.

Materials:

-

WHO tube bioassay kit (or equivalent)

-

Insecticide-impregnated papers (e.g., deltamethrin)

-

PBO-impregnated papers (or a solution for pre-exposure)

-

Sucrose solution (10%)

-

Test insects (e.g., adult female mosquitoes, 2-5 days old)

-

Holding tubes with clean netting

-

Aspirator

-

Timer

-

Incubator or controlled environment room (25-27°C, 70-80% RH)

Procedure:

-

Insect Preparation: Collect adult female mosquitoes and hold them in cages with access to a 10% sucrose solution. Ensure they are not blood-fed prior to the assay.

-

Synergist Pre-exposure:

-

Introduce 20-25 mosquitoes into the holding tube of the WHO bioassay kit.

-

Attach the exposure tube containing the PBO-impregnated paper.

-

Expose the mosquitoes to PBO for a predetermined time (e.g., 1 hour).

-

-

Insecticide Exposure:

-

Immediately after PBO exposure, transfer the mosquitoes to a second exposure tube containing the insecticide-impregnated paper.

-

Expose the mosquitoes to the insecticide for a specified duration (e.g., 1 hour).

-

-

Control Groups:

-

Negative Control: Expose a group of mosquitoes to untreated papers.

-

PBO-only Control: Expose a group of mosquitoes to PBO-impregnated paper for 1 hour, followed by exposure to an untreated paper for 1 hour.

-

Insecticide-only Control: Expose a group of mosquitoes to an untreated paper for 1 hour, followed by exposure to the insecticide-impregnated paper for 1 hour.

-

-

Recovery and Mortality Assessment:

-

After the insecticide exposure period, transfer the mosquitoes back to the holding tubes.

-

Provide access to a 10% sucrose solution.

-

Hold the mosquitoes for 24 hours under controlled temperature and humidity.

-

Record the number of dead and alive mosquitoes.

-

-

Data Analysis:

-

Calculate the percentage mortality for each group. If control mortality is between 5% and 20%, correct the test mortality using Abbott's formula.

-

Calculate the Synergism Ratio (SR) as: SR = LC50 of insecticide alone / LC50 of insecticide + PBO

-

Protocol 2: In Vitro Cytochrome P450 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of PBO on cytochrome P450 activity using insect microsomes.

Materials:

-

Insect microsomes (prepared from a specific insect species and tissue, e.g., abdomen)

-

This compound (PBO)

-

Cytochrome P450 substrate (specific to the enzyme being studied)

-

NADPH regenerating system (or NADPH)

-

Potassium phosphate buffer (pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

LC-MS/MS system

-

Incubator/water bath (37°C)

-

Microcentrifuge

Procedure:

-

Microsome Preparation:

-

Dissect the target tissue (e.g., abdomens) from the insects of interest.

-

Homogenize the tissue in a suitable buffer.

-

Perform differential centrifugation to isolate the microsomal fraction.

-

Determine the protein concentration of the microsomal preparation.

-

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Potassium phosphate buffer

-

Insect microsomes (at a specific protein concentration)

-

A range of PBO concentrations (and a vehicle control, e.g., DMSO)

-

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow PBO to interact with the enzymes.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the cytochrome P450 substrate and the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile).

-

-

Sample Processing:

-

Vortex the samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the formation of the substrate's metabolite.

-

-

Data Analysis:

-

Calculate the percentage of P450 activity remaining at each PBO concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the PBO concentration and determine the IC50 value (the concentration of PBO that causes 50% inhibition of enzyme activity).

-

Conclusion and Future Directions

This compound has been a cornerstone of effective pest management for decades, enabling the judicious use of insecticides and playing a role in mitigating the development of insecticide resistance. Its mechanism of action, centered on the inhibition of the insect's primary detoxification pathway, is a classic example of successful chemical synergism.

For researchers and drug development professionals, a thorough understanding of PBO's history, mechanism, and the methodologies for its evaluation is crucial. Future research may focus on the development of novel synergists with even greater specificity and lower environmental impact. Additionally, a deeper understanding of the specific cytochrome P450 isoforms involved in insecticide resistance in various pest species will be critical for designing targeted and sustainable pest control strategies. The legacy of this compound serves as a powerful reminder of the importance of synergistic approaches in overcoming biological challenges.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound elicits a robust transcriptional response in adult Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. complianceservices.com [complianceservices.com]

- 5. researchgate.net [researchgate.net]

Piperonyl Butoxide: A Comprehensive Technical Guide to its Impact on Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl butoxide (PBO) is a synthetic compound widely utilized as a pesticide synergist, most notably with pyrethrin and pyrethroid insecticides. Its primary function is to enhance the efficacy of these insecticides by inhibiting the metabolic enzymes of the target pest. While its role in pest control is well-established, the broader biochemical effects of PBO are of increasing interest to researchers, toxicologists, and drug development professionals. This technical guide provides an in-depth analysis of the core biochemical pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades.

Core Biochemical Pathways Modulated by this compound

This compound exerts its influence on several critical biochemical pathways within biological systems. The most well-documented of these is the inhibition of cytochrome P450 enzymes. However, its effects extend to the induction of oxidative stress, modulation of nuclear receptor activity, interference with developmental signaling pathways, and alterations in lipid metabolism and apoptosis.

Cytochrome P450 (CYP) Inhibition

The principal mechanism of action of this compound is the inhibition of cytochrome P450 monooxygenases, a superfamily of enzymes crucial for the metabolism of a wide array of xenobiotics, including insecticides and drugs.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] By inhibiting these enzymes in insects, PBO prevents the breakdown of insecticides, thereby increasing their potency and duration of action.[1][2][5][7][10][11][14][15] In mammals, this inhibition can lead to significant drug-drug interactions.

Quantitative Data on CYP Inhibition by this compound

| CYP Isoform | Test System | IC50 | Reference |

| General P450s | Black cutworm gut homogenate | 6.4 x 10⁻⁵ M | [16] |

Further research is required to establish specific IC50 values for various human CYP isoforms.

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on various CYP isoforms using human liver microsomes.[1][3][4][17][18][19][20][21][22]

Materials:

-

Human liver microsomes (pooled)

-

This compound (test compound)

-

CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate human liver microsomes, the CYP-specific probe substrate, and a series of concentrations of this compound in potassium phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time at 37°C.

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

-

Calculate the percent inhibition of CYP activity at each PBO concentration compared to a vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the PBO concentration and fitting the data to a suitable dose-response curve.

Diagram: PBO Inhibition of Cytochrome P450 Metabolism

Caption: PBO inhibits CYP450, preventing insecticide/drug metabolism.

Induction of Oxidative Stress

Exposure to this compound has been demonstrated to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. This can lead to cellular damage, including lipid peroxidation and DNA damage.[3][11][19][23]

Quantitative Data on PBO-Induced Oxidative Stress

| Parameter | Test System | Observation | PBO Concentration | Reference |

| Microsomal ROS formation | Rat liver | Significantly increased | 0.25% and 0.5% in diet | [11][23] |

| 8-OHdG levels | Mouse liver | No significant change | 0.6% in diet | [19] |

| Gene Expression (CYP1A1, UDPGTr-2, Mrp3) | Rat liver | Significantly upregulated | ≥ 0.03% in diet | [11][23] |

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS) in Liver Microsomes

This protocol describes a method to quantify ROS production in liver microsomes following exposure to this compound.[13][24][25]

Materials:

-

Liver microsomes from control and PBO-treated animals

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

-

NADPH

-

Phosphate buffer (pH 7.4)

-

Fluorometric plate reader

Procedure:

-

Isolate liver microsomes from animals treated with PBO or a vehicle control.

-

Incubate the microsomes with DCFH-DA in a black microplate. DCFH-DA is deacetylated by microsomal esterases to DCFH.

-

Initiate the reaction by adding NADPH.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission) over time using a fluorometric plate reader.

-

Calculate the rate of ROS production and compare the results between the PBO-treated and control groups.

Diagram: PBO and the Oxidative Stress Pathway

Caption: PBO metabolism leads to ROS, causing cellular damage.

Hedgehog Signaling Pathway Inhibition

Recent studies have identified this compound as an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development, particularly for the brain and face.[2][26] PBO has been shown to act as an antagonist of the Smoothened (SMO) protein, a key component of the Hh pathway.[27]

Quantitative Data on Hedgehog Pathway Inhibition by PBO

| Assay | Cell Line/System | IC50 | Reference |

| Gli-luciferase reporter activity | Shh-light II cells | 1.62 ± 0.7 µM | [27] |

| Cerebellar granular precursor (GCP) proliferation | Mouse GCPs | 3.35 ± 0.8 µM | [27] |

Experimental Protocol: Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This protocol details a cell-based assay to measure the inhibitory effect of this compound on the Hedgehog signaling pathway.[5][24][27]

Materials:

-

Shh-light II cells (stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control)

-

Sonic hedgehog (Shh) ligand

-

This compound

-

Cell culture medium and supplements

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Plate Shh-light II cells in a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of this compound.

-

Stimulate the Hedgehog pathway by adding a known concentration of Shh ligand.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency.

-

Calculate the percent inhibition of Shh-induced Gli activity at each PBO concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the PBO concentration.

Diagram: PBO's Inhibition of the Hedgehog Signaling Pathway

Caption: PBO inhibits SMO, blocking Hedgehog signaling activation.

Alterations in Lipid Metabolism

Transcriptomic studies in Drosophila melanogaster have revealed that this compound exposure triggers a significant transcriptional response that includes genes involved in lipid metabolism.[6][7][16][28] This suggests that PBO may disrupt normal lipid homeostasis, a novel area of its toxicological profile.

Key Findings from Transcriptomic Analysis:

-

PBO exposure in Drosophila upregulates a distinct set of genes, including those associated with both detoxification (Cyps, Gsts, Ugts) and lipid metabolism.[28]

-

This transcriptional response is time and concentration-dependent.[27]

-

The induction of these genes is observed in the digestive/secretory tract and the carcass.[27]

Experimental Protocol: RNA-Sequencing Analysis of PBO-Treated Drosophila

This protocol outlines the general steps for analyzing the transcriptomic effects of this compound on lipid metabolism genes in Drosophila melanogaster.[14][20][27][29]

Materials:

-

Drosophila melanogaster (wild-type strain)

-

This compound

-

Sucrose solution or fly food

-

TRIzol reagent

-

RNA extraction kit

-

Next-generation sequencing (NGS) platform (e.g., Illumina)

-

Bioinformatics software for data analysis

Procedure:

-

Expose adult female Drosophila to a specific concentration of this compound in a sucrose solution or mixed into their food for a defined period (e.g., 6, 12, 24 hours).

-

Collect the flies and immediately homogenize them in TRIzol reagent.

-

Extract total RNA using a standard RNA extraction protocol.

-

Assess the quality and quantity of the extracted RNA.

-

Prepare RNA-sequencing libraries from the total RNA.

-

Sequence the libraries on an NGS platform to generate raw sequencing reads.

-

Perform quality control on the raw reads and align them to the Drosophila melanogaster reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between PBO-treated and control groups.

-

Conduct gene ontology (GO) and pathway analysis to identify enriched biological processes, focusing on lipid metabolism pathways.

Diagram: PBO's Impact on Gene Expression

Caption: PBO alters gene transcription in Drosophila cells.

Induction of Apoptosis

There is evidence to suggest that this compound can induce apoptosis, or programmed cell death, particularly when in combination with other chemical agents.[18][29] This cytotoxic effect may be linked to the generation of oxidative stress and DNA damage.

Experimental Protocol: Annexin V Apoptosis Assay

This protocol describes a common method to detect and quantify apoptosis in cells treated with this compound using flow cytometry.[2][5][6][8][10][18][23][26][30]

Materials:

-

Cell line of interest

-

This compound

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Culture cells to a suitable confluency.

-

Treat the cells with various concentrations of this compound for a specified time. Include both positive and negative controls.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by PBO.

Diagram: Apoptosis Detection using Annexin V and PI

Caption: PBO can induce apoptosis in treated cells.

Conclusion

This compound, while primarily known as a pesticide synergist through its potent inhibition of cytochrome P450 enzymes, exhibits a broader range of effects on key biochemical pathways. This technical guide has detailed its impact on oxidative stress, the Hedgehog signaling pathway, lipid metabolism, and apoptosis. The provided quantitative data and experimental protocols offer a foundation for further research into the toxicological profile of PBO and its potential implications for drug development and human health. A deeper understanding of these interactions is crucial for accurate risk assessment and the development of safer chemical formulations. Further investigation is warranted to elucidate the precise molecular mechanisms and to establish more comprehensive quantitative data, particularly regarding its effects on human physiology.

References

- 1. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 2. kumc.edu [kumc.edu]

- 3. pubcompare.ai [pubcompare.ai]

- 4. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. This compound induces the expression of cytochrome P450 and glutathione S-transferase genes in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound elicits a robust transcriptional response in adult Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Threshold dose of this compound that induces reactive oxygen species-mediated hepatocarcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]

- 13. jacvam.go.jp [jacvam.go.jp]

- 14. Data on RNA-seq analysis of Drosophila melanogaster during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 17. Mechanisms of this compound cytotoxicity and its enhancement with imidacloprid and metals in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Elevation of cell proliferation via generation of reactive oxygen species by this compound contributes to its liver tumor-promoting effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. RNA-Sequencing of Drosophila melanogaster Head Tissue on High-Sugar and High-Fat Diets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. FlyBase Reference Report: Beebe et al., 2020, Genes Dev. 34(9-10): 701--714 [flybase.org]

- 21. 2024.sci-hub.box [2024.sci-hub.box]

- 22. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound elicits a robust transcriptional response in adult Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound induces a unique gene expression of both detoxification and lipid metabolism genes and is independent of nutrition, microbiota, and genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Fasteris | Small-RNA-Seq protocol for fly samples [fasteris.com]

- 28. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 29. medicaljournalssweden.se [medicaljournalssweden.se]

- 30. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Piperonyl Butoxide in Mammals: An In-Depth Technical Guide